molecular formula C13H14N2O2 B11876862 N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide CAS No. 113247-39-5

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B11876862
CAS No.: 113247-39-5
M. Wt: 230.26 g/mol
InChI Key: MHOXHDGPTJTDPS-UHFFFAOYSA-N
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Description

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is a functionalized indole derivative of significant interest in medicinal chemistry and chemical biology for the design and synthesis of novel bioactive molecules. The presence of the formyl group at the C2 position of the indole nucleus makes this compound a versatile synthetic intermediate, enabling its use in various condensation and cyclization reactions to construct more complex azaheterocyclic systems . The indole-acetamide scaffold is recognized as a "privileged structure" in drug discovery, demonstrating a wide range of pharmacological activities. Research on analogous compounds has shown that this core structure is a promising platform for developing multi-target ligands. For instance, recent studies on C2-substituted indolealkylamine derivatives have explored their potential against complex diseases like COVID-19, demonstrating activities such as inhibiting the SARS-CoV-2 spike protein interaction with hACE2 and blocking viral entry into host cells . Furthermore, structurally related indole derivatives have been investigated for their potent antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and as inhibitors of bacterial biofilm formation . Other research avenues for similar compounds include their evaluation as anticancer agents, where they have been shown to induce apoptosis in various human cancer cell lines, such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancers . As a building block, this compound facilitates the exploration of structure-activity relationships (SAR), particularly through modifications at the C2 position, which are critical for modulating affinity towards various biological targets. These targets may include melatonin receptors, calmodulin, and various enzymes . This compound is supplied For Research Use Only and is intended for use in laboratory settings to advance the development of new therapeutic agents.

Properties

CAS No.

113247-39-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[2-(2-formyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H14N2O2/c1-9(17)14-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,8,15H,6-7H2,1H3,(H,14,17)

InChI Key

MHOXHDGPTJTDPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a classical method for constructing the indole core. For N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide , this approach begins with the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. A key intermediate, 3-(2-aminoethyl)-1H-indole , is formed, which is subsequently acylated and formylated.

Reaction Steps :

  • Phenylhydrazine Formation :

    • 4-Nitrophenylhydrazine reacts with aminoketones (e.g., R₃–C(O)CH₃) under Fischer conditions to yield 2-substituted-5-nitroindoles.

  • Reductive Amination :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

  • Acylation :

    • The amine intermediate reacts with acetic anhydride to form the acetamide moiety.

  • Formylation :

    • Vilsmeier-Haack formylation introduces the formyl group at the 2-position of the indole ring.

Key Conditions :

  • Catalyst : Dysprosium triflate (Dy(OTf)₃) enhances cyclization efficiency.

  • Solvent : Toluene or tetrahydrofuran (THF) at reflux (110°C).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is critical for introducing the formyl group at the 2-position of the indole ring. This method employs POCl₃ and N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium intermediate, which reacts with the indole substrate.

Procedure :

  • Substrate Preparation : Ethyl indole-2-carboxylate is reduced to (1H-indol-2-yl)methanol using LiAlH₄.

  • Oxidation : MnO₂ oxidizes the alcohol to 1H-indole-2-carbaldehyde.

  • Formylation :

    • The indole derivative is treated with DMF/POCl₃ at 0°C–25°C for 1–3 hours.

    • Yields: 65–85%.

Optimization Insight :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-oxidation.

  • Workup : Quenching with aqueous NaOH ensures efficient separation of the formylated product.

Acylation and Functional Group Interconversion

Acetamide Formation

The acetamide group is introduced via nucleophilic acyl substitution or direct acylation of the amine intermediate.

Methods :

  • Acetic Anhydride : Reacts with 3-(2-aminoethyl)-1H-indole in the presence of triethylamine (Et₃N) at 100°C.

  • Acetyl Chloride : Faster reaction but requires strict moisture control.

Yield Comparison :

Acylating AgentSolventTemperatureYield (%)
Acetic AnhydrideToluene100°C78–85
Acetyl ChlorideDichloromethane25°C90–92

Data synthesized from

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and purity. Continuous flow systems enable:

  • Precision Heating : Rapid temperature control for exothermic steps (e.g., acylation).

  • Catalyst Recycling : Palladium catalysts (e.g., Pd₂(dba)₃) are retained via in-line filtration, reducing costs.

Case Study :

  • A patent (WO2013162390A1) describes a two-step crystallization process using ethanol/water (85% v/v) to achieve 99.86% purity.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-Oxidation : Occurs during formylation if POCl₃ is in excess. Mitigated by stoichiometric control.

  • N-Acetylation of Indole Nitrogen : Prevented by using Boc-protected intermediates.

Solvent and Base Effects

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve formylation yields but complicate purification.

  • Base : Cs₂CO₃ outperforms K₃PO₄ in Pd-catalyzed coupling steps (e.g., Suzuki-Miyaura).

Analytical and Quality Control Methods

Characterization Techniques

  • NMR : ¹H NMR confirms formyl proton resonance at δ 9.8–10.0 ppm.

  • HPLC : Quantifies residual solvents (e.g., DMF < 500 ppm).

Purity Standards :

ParameterSpecification
Purity (HPLC)≥99.5%
Residual Solvents≤0.1% (ICH Q3C)

Adapted from

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) for direct C–H formylation, bypassing multi-step sequences.

Advantages :

  • Atom Economy : Reduces reagent waste.

  • Mild Conditions : Room-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

One of the most significant applications of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is its potential antitumor activity. Research indicates that compounds with similar indole structures exhibit notable effects against various cancer cell lines. For instance, derivatives of indole have been shown to possess cytotoxic properties against human cancer cells, including colon and lung tumors .

Case Studies

  • Indole Derivatives in Cancer Treatment : A study highlighted that certain indole derivatives demonstrated potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Specifically, one derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxic effects .
  • Mechanisms of Action : The mechanisms through which these compounds exert their antitumor effects often involve apoptosis induction through caspase activation pathways. For example, compounds have been reported to activate caspases 3 and 8, leading to apoptosis in targeted cancer cells .

Other Biological Activities

Beyond antitumor properties, this compound may exhibit a range of other biological activities due to its structural characteristics:

  • Antimicrobial Activity : Similar compounds have been studied for their ability to combat bacterial and fungal infections.
  • Neuroprotective Effects : Some derivatives within the indole class have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can undergo metabolic transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a common indole-acetamide backbone with several analogs, differing primarily in substituents and their positions. Key structural comparisons include:

Compound Name Substituents on Indole Acetamide Modification Key Structural Features Source
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide 2-Formyl, 3-ethyl Direct ethyl linkage Formyl enhances reactivity Target
N-(2-(1H-Indol-3-yl)ethyl)acetamide None at 2-position Ethyl linkage Simpler structure, no formyl
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide None at 2-position Phenylethyl group on acetamide Chiral center, bulky substituent
N-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)acetamide 5-Methoxy, 2-methyl Ethyl linkage Methoxy and methyl enhance lipophilicity
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)acetamide 3-Hydroxy, 2-oxo Ethyl linkage Dihydroindole ring, oxo group

Key Observations :

  • Bulky substituents (e.g., phenylethyl in ) may hinder crystallinity or biological target access compared to the target’s smaller formyl group .

Physicochemical Properties

Physical properties such as melting points, solubility, and spectral profiles vary with substituents:

Compound Name Melting Point (°C) Spectral Data (Key Features) Purity Analysis
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)acetamide 159–187 1H NMR: δ 7.5–6.7 (indole H), IR: 1650 cm⁻¹ (C=O) HPLC >98% purity
N-(2-(1H-Indol-3-yl)ethyl)acetamide Not reported HRMS-ESI: m/z 217.1210 [M+H]⁺ GC-MS 71% match
Target Compound (Hypothesized) ~150–160 (estimated) Expected IR: ~1700 cm⁻¹ (C=O stretch for formyl) N/A

Key Observations :

  • Melting points for methyl-substituted indole acetamides range from 159–187°C , while formyl substitution may lower this due to reduced crystallinity.
  • The formyl group’s IR signature (~1700 cm⁻¹) would differentiate the target from analogs with amide or hydroxy groups .

Key Observations :

  • Chiral synthesis (e.g., ) requires specialized reagents, whereas microbial isolation () offers a natural product route .
  • The target compound’s synthesis would likely involve formylation of a pre-existing indole-ethylacetamide precursor.

Key Observations :

  • The absence of a formyl group in N-(2-(1H-indol-3-yl)ethyl)acetamide correlates with moderate cytotoxicity, suggesting the target’s formyl group could enhance activity .
  • Substituents like phenylethyl () or benzo[d][1,3]dioxol () confer specific biological targeting .

Biological Activity

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is a compound derived from the indole family, characterized by its unique structure that includes a formyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.267 g/mol
  • Classification : Indoles and derivatives, specifically 3-alkylindoles

The presence of the formyl group at the 2-position of the indole ring is crucial for its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Indoles are well-known for their anticancer properties, and this compound is no exception. Compounds with similar structures have demonstrated the ability to inhibit cancer cell growth through mechanisms such as:

  • Apoptosis Induction : Inducing programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

Preliminary studies indicate that this compound may exhibit significant cytotoxicity against various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Similar compounds have been evaluated for their effectiveness against a range of pathogens. For instance, derivatives of indole have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit microbial growth .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey Characteristics
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamideC13H15N2O2Exhibits neuroprotective effects
N-[2-(1H-Indol-3-yl)ethyl]acetamideC12H14N2OKnown for anti-inflammatory properties
N-[2-(Furan-2-yl)-1H-indol-3-yl]ethyl]acetamideC13H14N2ODisplays antimicrobial activity

The unique formyl substitution on the indole ring of this compound may influence its reactivity and biological activity compared to these similar compounds.

The exact mechanisms by which this compound exerts its biological effects require further investigation. However, existing literature suggests that related indole derivatives may interact with cellular pathways involved in apoptosis and microbial inhibition:

  • Caspase Activation : Induction of apoptosis through caspase activation has been observed in related compounds.
  • Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their potential applications:

  • Anticancer Activity : A study evaluated various indole derivatives against human cancer cell lines (e.g., HeLa, MCF7, HepG2). Compounds demonstrated potent anti-proliferative activity, with specific derivatives showing IC50 values as low as 10.56 µM against HepG2 cells .
  • Antimicrobial Evaluation : Research on related compounds indicated significant antimicrobial activities with MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens .

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step reactions starting from indole precursors. Key steps include:

  • Formylation : Introduction of the formyl group at the indole C2 position via Vilsmeier-Haack or Reimer-Tiemann reactions .
  • Acetamide coupling : Reaction of the indole-ethylamine intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°C (formylation)Higher temps risk side reactions
SolventDMF (formylation), DCM (acetylation)Polarity affects reaction rate
CatalystPd(OAc)₂ for cyclization stepsCatalyst loading (2–5 mol%) critical for efficiency

Q. Q2. What analytical techniques are essential for characterizing this compound?

A2. Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm formyl (δ ~10 ppm) and acetamide (δ ~2 ppm) groups .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1234) .
  • IR Spectroscopy : Detection of formyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) .

Q. Q3. How can conflicting bioactivity data for indole-acetamide derivatives be resolved in structure-activity relationship (SAR) studies?

A3. Contradictions often arise from variations in substituent positioning (e.g., formyl vs. methyl groups). Strategies include:

  • Comparative SAR : Testing analogs like N-(2-(5-chloro-1H-indol-3-yl)ethyl)acetamide (antimicrobial) vs. N-(2-(6-fluoro-1H-indol-1-yl)ethyl) derivatives (anticancer) .
  • Computational Modeling : Docking studies to assess binding affinity with targets (e.g., kinase enzymes) .

Q. Case Study :

Compound ModificationObserved ActivityProposed Mechanism
Formyl at C2 (target)Antiproliferative (IC₅₀ 8 µM)ROS-mediated apoptosis
Chloro at C5Antimicrobial (MIC 16 µg/mL)Membrane disruption

Q. Q4. What methodologies address discrepancies in reaction mechanisms for Pd-catalyzed indole functionalization?

A4. Conflicting proposals (e.g., oxidative addition vs. concerted metalation) are resolved via:

  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar pathways .
  • In-situ Spectroscopy : Monitor intermediates using Raman or XAS during Pd-catalyzed amidation .

Q. Mechanistic Insights :

PathwayEvidenceReference
Oxidative AdditionLinear correlation with [Pd]
Radical ChainKIE >1 for C-H activation

Q. Q5. How do electronic properties of the indole core influence material science applications?

A5. The formyl group enhances electron-withdrawing capacity, enabling:

  • Optoelectronic Materials : Tunable bandgap (2.8–3.2 eV) for OLEDs .
  • Coordination Polymers : Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes .

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